molecular formula C7H10N2O2 B1323025 2-(3,5-Dimethylisoxazol-4-yl)acetamide CAS No. 893641-80-0

2-(3,5-Dimethylisoxazol-4-yl)acetamide

Cat. No.: B1323025
CAS No.: 893641-80-0
M. Wt: 154.17 g/mol
InChI Key: GNKYGZKKLUVDPI-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylisoxazol-4-yl)acetamide is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 166.17 g/mol . It is identified in chemical databases under the PubChem CID 23006366 . This amide derivative, built around the 3,5-dimethylisoxazole scaffold, is primarily used in research and development settings. It serves as a valuable intermediate in organic synthesis and medicinal chemistry. Researchers utilize this and structurally related compounds, such as (3,5-Dimethylisoxazol-4-yl)acetic acid (CAS 2510-27-2), for the design and synthesis of more complex molecules . Compounds featuring the 3,5-dimethylisoxazole group are of significant interest in pharmaceutical research. For instance, derivatives have been explored in the development of novel chemical tools, such as p53Y220C Acetylation Targeting Chimeras (AceTACs), for investigating targeted protein acetylation as a potential therapeutic strategy . This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for application in foods, cosmetics, drugs, or consumer products. All products must be handled by technically qualified individuals, and they are not sold for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-6(3-7(8)10)5(2)11-9-4/h3H2,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKYGZKKLUVDPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 3,5 Dimethylisoxazol 4 Yl Acetamide and Analogues

Historical and Current Synthetic Routes to the Isoxazole (B147169) Core System

The synthesis of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has been a subject of extensive research for over a century. Historically, the most fundamental and widely employed method involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine or its salts. This classical approach allows for the formation of a wide array of substituted isoxazoles, with the substitution pattern on the isoxazole ring being dictated by the structure of the starting dicarbonyl compound.

In recent years, synthetic methodologies have evolved to offer greater efficiency, milder reaction conditions, and improved regioselectivity. Modern approaches to the isoxazole core include:

1,3-Dipolar Cycloadditions: This powerful strategy involves the reaction of a nitrile oxide with an alkyne. The regioselectivity of this [3+2] cycloaddition is a key consideration and can often be controlled by the electronic and steric nature of the substituents on both the nitrile oxide and the alkyne.

Transition Metal-Catalyzed Cyclizations: Various transition metals, including copper, gold, and palladium, have been utilized to catalyze the formation of the isoxazole ring from appropriately functionalized precursors. These methods often proceed under mild conditions and can tolerate a broad range of functional groups.

Ring Transformations: In some instances, isoxazoles can be synthesized through the rearrangement or transformation of other heterocyclic systems.

These modern techniques have significantly expanded the toolkit available to synthetic chemists for the construction of complex isoxazole-containing molecules.

Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)acetamide

The synthesis of the title compound, this compound, typically proceeds through the initial construction of the 3,5-dimethylisoxazole (B1293586) core, followed by functionalization at the 4-position to introduce the acetamide (B32628) side chain.

Established Synthetic Pathways and Precursors

A common and well-established route to 3,5-dimethylisoxazole involves the reaction of acetylacetone (a 1,3-dicarbonyl compound) with hydroxylamine hydrochloride. This condensation reaction provides the desired 3,5-dimethylisoxazole core in a straightforward manner.

Once the 3,5-dimethylisoxazole is obtained, a key intermediate for the synthesis of this compound is 3,5-dimethylisoxazole-4-carboxylic acid. This carboxylic acid can be prepared from the corresponding ethyl ester, ethyl 3,5-dimethylisoxazole-4-carboxylate, via hydrolysis. The ester itself is accessible through established synthetic routes.

The final step in this pathway is the amidation of 3,5-dimethylisoxazole-4-carboxylic acid. This transformation can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with ammonia (B1221849). For instance, the carboxylic acid can be treated with thionyl chloride to form the acyl chloride, which then readily reacts with an amine to yield the desired amide google.com.

PrecursorReagents and ConditionsProduct
AcetylacetoneHydroxylamine hydrochloride3,5-Dimethylisoxazole
Ethyl 3,5-dimethylisoxazole-4-carboxylateNaOH or other base for hydrolysis3,5-Dimethylisoxazole-4-carboxylic acid
3,5-Dimethylisoxazole-4-carboxylic acid1. Thionyl chloride; 2. Ammonia or an amineThis compound

Novel and Optimized Synthetic Approaches

Research continues to focus on developing more efficient and environmentally benign synthetic methods. One area of interest is the development of one-pot procedures that minimize the number of synthetic steps and purification procedures. For example, direct C-H functionalization at the 4-position of 3,5-dimethylisoxazole could potentially offer a more direct route to the acetic acid precursor of the target acetamide, bypassing the need for the pre-functionalized carboxylic acid. While specific examples for the direct synthesis of this compound via novel routes are not extensively documented in readily available literature, the principles of modern synthetic chemistry suggest that such approaches are an active area of investigation.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

For the synthesis of this compound itself, stereoselectivity is not a concern as the molecule is achiral. However, when considering the synthesis of more complex analogues, these factors become critical.

Chemoselectivity: In multifunctional molecules, it is often necessary to selectively react one functional group in the presence of others. For example, during the amidation of a carboxylic acid that also contains other reactive groups, the choice of coupling reagent and reaction conditions is crucial to avoid unwanted side reactions.

Regioselectivity: The formation of the isoxazole ring from unsymmetrical precursors can lead to the formation of regioisomers. For the synthesis of 3,5-dimethylisoxazole from acetylacetone, this is not an issue due to the symmetry of the starting material. However, in 1,3-dipolar cycloaddition reactions, the orientation of the dipole and dipolarophile determines the substitution pattern on the resulting isoxazole ring. Careful consideration of electronic and steric effects is necessary to control the regiochemical outcome.

Derivatization Strategies for the Acetamide Moiety of this compound

The acetamide group of this compound offers several avenues for further chemical modification, allowing for the synthesis of a diverse library of analogues. The nitrogen atom of the amide can be functionalized through various reactions.

N-Alkylation and N-Arylation: The amide nitrogen can be alkylated or arylated to introduce a wide range of substituents. This can be achieved by reacting the parent acetamide with alkyl or aryl halides in the presence of a base.

Mannich Reaction: The Mannich reaction, involving the aminoalkylation of an acidic proton, can be applied to the amide nitrogen, leading to the formation of N-aminomethyl derivatives.

Formation of N-Acyl Derivatives: The amide nitrogen can be further acylated to form diacetamide derivatives or other N-acyl compounds.

These derivatization strategies are valuable for exploring the structure-activity relationships of this class of compounds.

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl halide, BaseN-Alkyl-2-(3,5-dimethylisoxazol-4-yl)acetamide
N-ArylationAryl halide, Catalyst, BaseN-Aryl-2-(3,5-dimethylisoxazol-4-yl)acetamide
Mannich ReactionFormaldehyde, Secondary amineN-((Dialkylamino)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide

Chemical Modifications and Functionalization of the Isoxazole Ring System

The 3,5-dimethylisoxazole ring itself can be subjected to various chemical modifications, although the electron-rich nature of the ring and the presence of the two methyl groups influence its reactivity.

Reactions of the Methyl Groups: The methyl groups at the 3- and 5-positions of the isoxazole ring can be functionalized. For instance, they can be deprotonated with a strong base to form an anionic species, which can then react with various electrophiles. This allows for the introduction of a variety of substituents at these positions. The 5-methyl group is generally more reactive towards deprotonation than the 3-methyl group colab.ws.

Electrophilic Aromatic Substitution: The isoxazole ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The position of substitution is directed by the existing substituents on the ring. In the case of 3,5-dimethylisoxazole, the 4-position is the most likely site for electrophilic attack. For example, 3,5-dimethylisoxazole can be sulfochlorinated at the 4-position nih.gov.

Ring Cleavage: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions, such as reductive or photolytic methods rsc.org. This can lead to the formation of various acyclic compounds, providing a pathway to further synthetic transformations.

These modifications of the isoxazole ring system allow for the generation of a wide range of structurally diverse analogues of this compound for further investigation.

Multi-component Reactions and Convergent Synthesis Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. This approach offers significant advantages in terms of step economy, time, and resource efficiency, making it a cornerstone of modern organic synthesis and drug discovery. researchgate.net Convergent synthesis, a strategy that involves the independent synthesis of fragments of a complex molecule followed by their assembly in the final stages, is often employed in conjunction with MCRs to rapidly generate molecular diversity.

The synthesis of the 3,5-dimethylisoxazole core, a key structural motif in this compound, can be efficiently achieved through multi-component reactions. One common approach involves the condensation of a β-dicarbonyl compound, such as acetylacetone, with hydroxylamine and an aldehyde. researchgate.net Variations of this one-pot, three-component reaction have been developed using a variety of catalysts and reaction conditions to improve yields and facilitate purification. researchgate.net For instance, the use of ionic liquids as catalysts in the synthesis of isoxazol-5(4H)-ones has been reported to give products in yields ranging from 20-96%. researchgate.net

While a direct multi-component synthesis of this compound has not been extensively detailed in the literature, a convergent approach is highly plausible. This would involve the initial synthesis of a functionalized 3,5-dimethylisoxazole core, followed by the introduction of the acetamide group at the 4-position. A key intermediate in this strategy is 4-amino-3,5-dimethylisoxazole. The synthesis of this intermediate can be achieved through various methods, including the functionalization of a preformed isoxazole ring. Once 4-amino-3,5-dimethylisoxazole is obtained, the final step would be the N-acylation to introduce the acetamide group. This transformation is a standard and high-yielding reaction in organic synthesis, typically carried out using acetyl chloride or acetic anhydride in the presence of a base. The existence of more complex molecules incorporating the this compound substructure, such as those used in medicinal chemistry research, confirms the viability of this synthetic approach.

Recent advancements have also seen the development of five-component reactions for the synthesis of highly functionalized isoxazole derivatives. These complex transformations allow for the creation of four new bonds in a single operation, showcasing the power of MCRs in rapidly building molecular complexity from simple starting materials. google.com

Interactive Data Table: Comparison of Multi-component Reaction Conditions for Isoxazole Synthesis
Reaction TypeComponentsCatalyst/ConditionsYield (%)Reference
Three-componentSubstituted aldehydes, methyl acetoacetate, hydroxylamine hydrochlorideCocos nucifera L. juiceup to 92% researchgate.net
Three-componentBenzaldehyde, ethyl acetoacetate, hydroxylamine hydrochlorideAcidic ionic liquid20-96% researchgate.net
Five-componentNot specifiedCaCl2/K2CO3, ultrasound72-89% google.com

Application of Green Chemistry Principles in the Synthesis of Isoxazole-containing Compounds

The principles of green chemistry are increasingly being integrated into the synthesis of isoxazole-containing compounds to minimize environmental impact and enhance sustainability. acs.org These principles focus on aspects such as waste reduction, the use of less hazardous chemicals, energy efficiency, and the use of renewable feedstocks. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a powerful tool in the green synthesis of isoxazoles. nih.govgoogle.com The use of ultrasonic irradiation can significantly accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.gov Ultrasound promotes efficient mixing and mass transfer, leading to shorter reaction times and often enabling reactions to proceed at lower temperatures. nih.govgoogle.com For example, ultrasound-assisted multicomponent reactions have been successfully employed for the synthesis of various isoxazole derivatives, including one-pot, five-component strategies conducted in water. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation is another energy-efficient technique that has found wide application in the synthesis of isoxazole derivatives. researchgate.netnih.gov Microwave heating is rapid and uniform, often leading to a dramatic reduction in reaction times from hours to minutes. nih.gov This technique has been successfully used in the synthesis of novel isoxazole derivatives, with reports of improved yields and higher selectivity compared to conventional heating methods. nih.gov The combination of microwave and ultrasound irradiation has also been explored, demonstrating a synergistic effect that further enhances reaction efficiency. researchgate.netnih.gov

Green Solvents and Catalysts: A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and its use in the synthesis of isoxazoles has been demonstrated in several studies. nih.gov For instance, an ultrasound-assisted cycloaddition reaction in water has been reported for the preparation of N-saccharin isoxazole derivatives. nih.gov

In addition to green solvents, the use of natural and biodegradable catalysts is also a growing trend. An innovative approach involves the use of fruit juices, such as those from Cocos nucifera L. (coconut), Solanum lycopersicum L. (tomato), and Citrus limetta (sweet lime), as catalysts for the one-pot, three-component synthesis of isoxazole derivatives. researchgate.net These natural catalysts are not only environmentally friendly but also readily available and cost-effective.

The overarching goal of applying green chemistry principles to isoxazole synthesis is to develop methodologies that are not only efficient and high-yielding but also safe and sustainable. The adoption of techniques like ultrasound and microwave irradiation, coupled with the use of green solvents and catalysts, represents a significant step towards achieving this goal.

Interactive Data Table: Green Chemistry Approaches in Isoxazole Synthesis
Green TechniqueSpecific MethodAdvantagesReference
Energy Efficiency Ultrasound IrradiationReduced reaction times, increased yields, lower energy consumption. nih.govnih.govgoogle.com
Microwave IrradiationRapid and uniform heating, significantly shorter reaction times, improved yields and selectivity. researchgate.netnih.gov
Safer Solvents WaterEnvironmentally benign, readily available, non-toxic. nih.gov
Renewable Resources Fruit Juice CatalysisBiodegradable, cost-effective, readily available. researchgate.net

Structure Activity Relationship Sar Studies on 2 3,5 Dimethylisoxazol 4 Yl Acetamide Derivatives

Design and Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)acetamide Analogues for SAR Elucidation

The rational design of analogues of this compound is fundamental to understanding its SAR. This process typically involves the systematic modification of different parts of the molecule to probe the chemical space and identify key structural features responsible for biological activity.

A notable example of this approach is the design and synthesis of a series of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives. nih.govnih.govdundee.ac.uk In this series, the core 2-(3,5-dimethylisoxazol-4-yl) moiety is maintained, while the acetamide (B32628) portion is replaced with a more complex phthalazinone scaffold. The synthesis of these compounds involved a multi-step process, beginning with the appropriate starting materials to construct the phthalazinone ring system, followed by the introduction of the 3,5-dimethylisoxazol-4-yl)benzyl group. nih.gov This synthetic strategy allowed for the generation of a library of 94 derivatives with diverse substitutions on the phthalazinone and benzyl (B1604629) moieties, enabling a thorough investigation of the SAR. nih.govnih.govdundee.ac.uk

The general synthetic approaches to isoxazole (B147169) derivatives often involve 1,3-dipolar cycloaddition reactions. nih.govnih.gov These methods provide a versatile means to construct the isoxazole ring with various substituents, which is a key step in generating a diverse set of analogues for SAR studies. nih.govnih.gov

Impact of Substituent Variations on the Isoxazole Ring for Biological Activity

The isoxazole ring is a critical pharmacophore in many biologically active compounds, and modifications to its substituents can significantly influence activity. nih.govrsc.orgresearchgate.net While the methyl groups at the 3- and 5-positions of the isoxazole ring in the studied 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives were kept constant, the SAR of related isoxazole-containing compounds highlights the importance of this part of the molecule.

In a study on trisubstituted isoxazoles as allosteric ligands, modifications at the C-4 and C-5 positions of the isoxazole ring were crucial for improving potency and selectivity. dundee.ac.uk The introduction of a hydrogen bond-donating N-heterocycle at the C-5 position, for instance, significantly increased potency through the formation of additional polar interactions with the target protein. dundee.ac.uk This underscores the principle that even subtle changes to the substitution pattern on the isoxazole ring can have a profound impact on biological activity by altering the molecule's ability to interact with its biological target.

Role of Modifications to the Acetamide Side Chain in Modulating Activity and Selectivity

Modifications to the side chain appended to the isoxazole ring are a key strategy for modulating the biological activity and selectivity of this compound analogues. In the extensive study of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives as BRD4 inhibitors, the acetamide side chain is effectively replaced by a larger, more complex moiety. The SAR of these compounds provides valuable insights into how structural changes in this region affect activity.

The study revealed that the nature and position of substituents on the phthalazinone ring system had a significant impact on BRD4 inhibitory activity. nih.gov For instance, reversing the amide orientation in some derivatives led to compounds with high inhibitory rates. nih.gov Furthermore, the position of substituents was found to be more critical than their electronic properties, with ortho-substituted derivatives demonstrating the most potent inhibitory activity. nih.gov One of the most potent compounds identified, DDT26, exhibited an IC50 value of 0.237 ± 0.093 μM against BRD4. nih.govdundee.ac.uk

The following interactive data table summarizes the BRD4 inhibitory activity of selected 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives, illustrating the impact of side-chain modifications.

CompoundR Group on PhthalazinoneInhibition Rate (%) at 10 µMIC50 (µM)
DDT01-H75.3-
DDT05-NH285.1-
DDT22-OH88.9-
DDT262-fluoro-benzylamine-0.237

Data sourced from a study on BRD4 inhibitors. nih.govdundee.ac.uk

These findings demonstrate that extensive modifications of the acetamide side chain, including the incorporation of larger ring systems and various substituted appendages, can lead to highly potent and selective compounds.

Positional Isomerism and Stereochemical Effects on SAR

Positional isomerism and stereochemistry are fundamental aspects of SAR that can dramatically influence the biological activity of a molecule. For isoxazole derivatives, the relative positions of the substituents on the ring can alter the electronic properties and the three-dimensional shape of the molecule, thereby affecting its interaction with a biological target.

For example, in a study of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) natural isomers showed significant potency in inhibiting P. falciparum proliferation, highlighting the critical role of stereochemistry in biological activity. nih.gov Although this compound itself is not chiral, the introduction of chiral centers in its derivatives through modification of the acetamide side chain would necessitate the investigation of the biological activities of the individual stereoisomers to fully understand the SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netphyschemres.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

While a specific QSAR model for this compound has not been reported, 3D-QSAR studies have been successfully applied to other series of isoxazole derivatives to identify the structural requirements for their biological activity. nih.gov For instance, in a study of isoxazole derivatives as Farnesoid X Receptor (FXR) agonists, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were developed. nih.gov These models generated contour maps that visualized the regions around the molecule where steric bulk, electrostatic interactions, and hydrophobicity were favorable or unfavorable for activity. nih.gov Such studies have shown that for some isoxazole derivatives, the presence of hydrophobicity at certain positions and electronegative groups at others is crucial for their agonistic activity. nih.gov

A similar approach could be applied to a series of this compound analogues to develop a predictive QSAR model. This would involve synthesizing a training set of compounds with diverse structural features, measuring their biological activity, and then using computational methods to build and validate the QSAR model.

Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Optimization

In modern drug discovery, SAR optimization is often guided by metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LLE). researchgate.netcore.ac.ukacs.org These parameters help in the selection of promising lead compounds and in the optimization process by assessing the quality of the binding of a ligand to its target in relation to its size and lipophilicity.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom of a molecule. It is calculated using the formula:

LE = -ΔG / N

where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to bind to the target.

Lipophilic Efficiency (LLE) , also known as Lipophilic Ligand Efficiency (LipE), relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as:

LLE = pIC50 - logP

A higher LLE value is preferred, as it suggests that the compound achieves its potency without excessive lipophilicity, which can be associated with poor pharmacokinetic properties and toxicity.

While specific LE and LLE values for this compound are not available, these metrics are widely used in the development of inhibitors for various targets, including those targeted by isoxazole-containing compounds. researchgate.net For example, in the optimization of lead compounds, medicinal chemists often aim to increase potency while maintaining or decreasing lipophilicity, thereby improving the LLE. acs.org The application of these efficiency metrics can help guide the design of this compound derivatives with improved drug-like properties.

Preclinical Biological Evaluation and Mechanistic Studies of 2 3,5 Dimethylisoxazol 4 Yl Acetamide

In Vitro Cellular and Molecular Assay Systems

In vitro assays are fundamental to the initial stages of drug discovery, providing a controlled environment to study the interaction of a compound with biological targets at the cellular and molecular level. These assays are instrumental in identifying the mechanism of action, potency, and selectivity of a test compound like 2-(3,5-Dimethylisoxazol-4-yl)acetamide.

The initial step in characterizing a novel compound is to identify its biological target(s). A chemical genomic approach, which involves high-throughput screening against a wide array of potential targets, can be a powerful strategy. This method helps in understanding the function of numerous genomic targets and their relevance to disease, even before full target validation. For a compound like this compound, identifying its molecular target is the first step in understanding its potential therapeutic value.

Derivatives of 3,5-dimethylisoxazole (B1293586) have been investigated as inhibitors of Bromodomain-containing protein 4 (Brd4), which plays a significant role in gene transcription and is a promising target for cancer therapy. nih.gov Therefore, one of the initial hypotheses for this compound could be its potential interaction with bromodomains or other epigenetic modulators.

Methodologies for target identification include:

Affinity Chromatography: The compound is immobilized on a solid support to capture its binding partners from cell lysates.

Phage Display: This technique can be used to screen large libraries of proteins to identify those that bind to the compound.

Computational Docking: In silico methods can predict the binding of the compound to the three-dimensional structures of known biological targets.

Once a potential target is identified, validation studies are conducted to confirm that modulation of this target is responsible for the compound's biological effects. This can involve techniques such as RNA interference (RNAi) or CRISPR-Cas9 to knockdown the target gene and observe if the cellular phenotype mimics the effect of the compound.

If the identified target of this compound is an enzyme, the next step is to characterize the kinetics of this interaction. Enzyme inhibition assays are performed to determine the potency and mechanism of inhibition.

Key parameters determined in these assays include:

IC50 (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit 50% of the enzyme's activity.

Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme.

Mechanism of Inhibition: Determining whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.

For instance, if this compound were to inhibit an enzyme like tyrosinase, a common target for studying enzyme inhibition, kinetic studies would be performed by measuring the enzyme activity at various substrate and inhibitor concentrations. nih.gov The data would then be analyzed using models such as the Michaelis-Menten equation to determine the kinetic parameters. nih.gov

Table 1: Hypothetical Enzyme Inhibition Data for this compound

Target EnzymeIC50 (µM)Ki (µM)Mechanism of Inhibition
Example Kinase 15.21.8Competitive
Example Protease A12.74.5Non-competitive

Note: The data in this table is purely illustrative and does not represent actual experimental results for this compound.

Should the target of this compound be a receptor, a different set of assays would be employed. Receptor binding assays are used to measure the affinity of a compound for a specific receptor. nih.govnih.gov These assays typically use a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor. The test compound is then added to see if it can displace the labeled ligand.

Common formats for receptor binding assays include:

Filtration Assays: The receptor-ligand complex is separated from the unbound ligand by filtration. nih.gov

Scintillation Proximity Assay (SPA): This method does not require a separation step and is well-suited for high-throughput screening. nih.govnih.gov

Fluorescence Polarization (FP): This technique measures changes in the rotation of a fluorescently labeled ligand upon binding to the receptor. nih.gov

Following binding assays, functional assays are conducted to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator (binds to a different site on the receptor to modulate its activity). semanticscholar.org

Table 2: Illustrative Receptor Binding and Functional Assay Data for this compound

Receptor TargetBinding Affinity (Kd, nM)Functional Activity
G-Protein Coupled Receptor X150Antagonist
Ion Channel Y500Negative Allosteric Modulator

Note: The data in this table is hypothetical and for illustrative purposes only.

Cell-based functional assays provide a more physiologically relevant context to study the effects of a compound. nih.gov These screens measure a specific cellular phenotype, such as cell proliferation, apoptosis, or the activation of a particular signaling pathway, without prior knowledge of the molecular target. High-throughput screening (HTS) and high-content screening (HCS) platforms enable the rapid evaluation of large compound libraries.

For this compound, a phenotypic screen could involve treating various cancer cell lines and measuring cell viability using assays like the MTT assay. nih.gov If the compound shows significant anti-proliferative activity in a particular cell line, this provides a starting point for more detailed mechanistic studies.

Droplet-based microfluidics is an advanced technology that allows for the functional screening of millions of individual cells, which can be particularly useful for identifying rare cellular responses or for screening antibody libraries. nih.gov

Once a compound demonstrates a specific cellular effect, the next step is to investigate its impact on intracellular signaling pathways. These pathways are complex networks of proteins that transmit signals from the cell surface to the nucleus, ultimately controlling cellular processes.

Key signaling pathways that are often investigated include:

MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.

PI3K/Akt/mTOR Pathway: A critical pathway in cell growth, metabolism, and survival.

NF-κB Pathway: Plays a central role in inflammation and immune responses.

cAMP/PKA Pathway: A ubiquitous signaling pathway involved in numerous cellular functions. nih.gov

Techniques such as Western blotting, ELISA, and reporter gene assays are used to measure the phosphorylation status and activity of key proteins within these pathways. For example, if this compound were found to induce apoptosis, researchers would investigate its effect on key apoptotic proteins like caspases and Bcl-2 family members.

To gain a global understanding of the cellular response to this compound, gene expression and proteomic profiling can be performed. Transcriptomics, through techniques like microarray analysis or RNA sequencing (RNA-seq), provides a snapshot of the entire set of RNA transcripts in a cell at a given time. nih.gov This can reveal which genes are up- or down-regulated in response to the compound, providing clues about its mechanism of action. nih.govnih.gov

Proteomics, on the other hand, involves the large-scale study of proteins. Techniques such as mass spectrometry can be used to identify and quantify changes in the proteome of cells treated with the compound. This can reveal post-translational modifications and changes in protein-protein interactions that are not apparent from gene expression data alone.

In Vivo Pharmacological Models (Non-Human Species)

The in vivo assessment of this compound and its analogues is a critical step in understanding their therapeutic potential. This involves the use of carefully selected animal models to evaluate the compound's efficacy and pharmacodynamic properties.

The choice of preclinical animal models for evaluating 3,5-dimethylisoxazole derivatives is primarily driven by the compound's intended therapeutic application, which, based on its mechanism of action, is largely in the field of oncology. For instance, in the study of closely related 3,5-dimethylisoxazole derivative dimers, a CT-26 tumor mouse model was utilized. nih.govnih.gov The CT-26 cell line is a murine colon carcinoma, making it a relevant model for studying potential treatments for colorectal cancer. nih.govnih.gov

Syngeneic tumor models, such as the CT-26 model, are advantageous as they involve implanting cancer cells of the same genetic background as the mouse strain. This allows for the study of the therapeutic agent in the context of a competent immune system, providing insights into the potential interplay between the compound's anti-tumor activity and the host's immune response. The selection of such models is justified by the need to assess the compound's efficacy in a setting that more closely mimics the clinical scenario in immunocompetent patients.

Efficacy studies in well-defined animal models provide the first indication of a compound's potential therapeutic benefit. For a bivalent 3,5-dimethylisoxazole derivative, referred to as compound 22, significant anti-tumor efficacy was observed in a CT-26 tumor mouse model. nih.govnih.gov In this model, compound 22 demonstrated a tumor suppression rate of 56.1%, indicating a potent in vivo anti-cancer effect. nih.govnih.gov Such studies are crucial for establishing proof-of-concept and for guiding the further development of this class of compounds.

CompoundAnimal ModelTumor TypeEfficacy (Tumor Suppression Rate)
Compound 22 (dimer)MouseCT-26 Colon Carcinoma56.1%

This table presents in vivo efficacy data for a representative 3,5-dimethylisoxazole derivative.

Pharmacodynamic biomarkers are essential for understanding whether a drug is engaging its target and eliciting the desired biological response in vivo. For 3,5-dimethylisoxazole derivatives that target the BRD4 protein, a key pharmacodynamic biomarker is the downstream target gene, c-MYC. nih.govnih.gov BRD4 is a critical regulator of c-MYC expression, and effective inhibition of BRD4 is expected to lead to a downregulation of c-MYC protein levels. nih.govnih.gov

In preclinical studies with 3,5-dimethylisoxazole derivatives, the modulation of c-MYC levels in tumor tissue from treated animals serves as a crucial indicator of target engagement and biological activity. nih.govnih.gov Additionally, the upregulation of HEXIM1 expression has also been identified as a pharmacodynamic biomarker for this class of compounds. nih.govnih.gov Monitoring these biomarkers in vivo helps to establish a clear link between the compound's mechanism of action and its observed anti-tumor effects.

Characterizing the dose-response relationship is fundamental to understanding the therapeutic window of a compound. While specific dose-response data for this compound is not publicly available, preclinical studies with other BRD4 inhibitors demonstrate the importance of this characterization. For example, in a murine model of melanoma, a BRD4 inhibitor showed a dose-dependent reduction in tumor growth, with doses of 35 and 60 mg/kg inducing a 17% and 24% reduction in tumor growth, respectively. bioworld.com Establishing such relationships is critical for selecting appropriate doses for further non-clinical and eventual clinical studies.

Elucidation of Molecular Mechanisms of Action (MOA)

Understanding the precise molecular mechanism by which a compound exerts its therapeutic effect is paramount for its rational development and clinical application. For this compound and its derivatives, the primary mechanism of action involves the direct engagement of the bromodomain and extra-terminal domain (BET) family of proteins, specifically BRD4.

Direct target engagement studies have been instrumental in identifying BRD4 as the primary molecular target of 3,5-dimethylisoxazole derivatives. nih.govnih.govnih.gov These compounds are designed to act as inhibitors of the bromodomains of BRD4, which are responsible for recognizing and binding to acetylated lysine (B10760008) residues on histone proteins. nih.gov This interaction is a key step in the transcriptional activation of certain genes, including oncogenes like c-MYC. nih.govnih.govnih.gov

Molecular docking studies have provided insights into the specific interactions between 3,5-dimethylisoxazole derivatives and the BRD4 bromodomain. nih.gov The 3,5-dimethylisoxazole group can bind to the Kac pocket of the BRD4 bromodomain, mimicking the natural ligand, acetylated lysine. nih.gov A key interaction involves the formation of a hydrogen bond between the nitrogen atom in the 3,5-dimethylisoxazole ring and the amino acid asparagine 140 (ASN140) within the Kac pocket. nih.gov This interaction anchors the inhibitor in the binding site, preventing BRD4 from binding to acetylated histones and thereby inhibiting its function in transcriptional regulation. nih.gov

The potency of these compounds as BRD4 inhibitors has been quantified in biochemical assays. For example, a series of 3,5-dimethylisoxazole derivatives have demonstrated significant inhibitory activity against the first bromodomain of BRD4 (BRD4(BD1)). ebi.ac.ukmedchemexpress.cn

Compound ClassTargetKey Interaction
3,5-Dimethylisoxazole derivativesBRD4 BromodomainHydrogen bond with ASN140 in the Kac pocket

This table summarizes the direct target engagement of 3,5-dimethylisoxazole derivatives.

By directly engaging and inhibiting BRD4, this compound and related compounds can downregulate the expression of key oncogenes like c-MYC, leading to cell cycle arrest and apoptosis in cancer cells. nih.govnih.govnih.gov This targeted mechanism of action makes them a promising class of compounds for cancer therapy.

Allosteric Modulation and Orthosteric Binding Mechanisms

No studies detailing the allosteric or orthosteric binding properties of this compound at any biological target have been found. There is no available data from receptor binding assays, functional assays, or structural biology studies to elucidate its mechanism of action at a molecular level.

Investigation of Off-Target Effects and Polypharmacology in Research Contexts

There is no published research on the selectivity profile or potential off-target effects of this compound. Screening panels and subsequent investigations to determine its polypharmacology have not been reported in the scientific literature.

Metabolic Pathway Interventions

Information regarding the metabolic fate of this compound or its potential to intervene in metabolic pathways is not available. There are no published in vitro or in vivo studies on its metabolism, pharmacokinetic profile, or its effects on metabolic enzymes or pathways.

Without any primary research data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Further research would be required to be conducted and published on this compound to enable the generation of the detailed scientific article as outlined.

Computational Chemistry and in Silico Approaches for 2 3,5 Dimethylisoxazol 4 Yl Acetamide Research

Molecular Docking Simulations and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method is instrumental in understanding the binding mode of 2-(3,5-Dimethylisoxazol-4-yl)acetamide to a specific biological target and in elucidating the key intermolecular interactions that stabilize the ligand-protein complex.

In studies of related 3,5-dimethylisoxazole (B1293586) derivatives, molecular docking has been successfully employed to understand their binding to various protein targets. For instance, the 3,5-dimethylisoxazole moiety is recognized as an effective mimic of acetylated lysine (B10760008) (KAc) and has been used to develop inhibitors of the BET (bromodomain and extra terminal domain) family of proteins. acs.orgnih.gov Docking studies of these derivatives into the KAc-binding pocket of bromodomains, such as BRD4(1), have revealed crucial interactions. acs.orgresearchgate.net The isoxazole (B147169) core can form hydrogen bonds with key residues like the side chain of asparagine, while the dimethyl groups can engage in favorable hydrophobic interactions within the binding site. researchgate.net

For this compound, molecular docking simulations could be performed against a hypothesized target protein. The results would be analyzed to identify:

Binding Affinity: Estimated as a docking score (in kcal/mol), which ranks the stability of the predicted binding pose.

Key Interactions: Identification of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the acetamide (B32628) and isoxazole moieties and the amino acid residues of the target protein.

Binding Pose: The three-dimensional orientation of the compound within the active site.

A hypothetical docking study of this compound into a protein active site might reveal the interactions summarized in the table below.

Functional Group of Ligand Interacting Residue of Protein Type of Interaction Estimated Distance (Å)
Acetamide carbonyl oxygenSerine hydroxylHydrogen Bond2.8
Acetamide NH groupAspartate carboxylateHydrogen Bond3.1
Isoxazole nitrogenTyrosine hydroxylHydrogen Bond (water-mediated)3.5
Isoxazole methyl groupsLeucine, ValineHydrophobic Interaction3.9 - 4.5

Such detailed interaction analysis is crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent analogs.

Molecular Dynamics Simulations for Conformational Analysis and Binding Free Energy Calculations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations can be used to assess the stability of the docked pose of this compound and to calculate the binding free energy with greater accuracy.

In research on other isoxazole derivatives, MD simulations have been used to understand the conformational changes in both the ligand and the protein upon binding and to ensure the stability of the predicted interactions. mdpi.comnih.govacs.org For example, MD simulations of isoxazole-based FXR agonists have helped to understand the conformational motions of protein loops that are crucial for stability and agonist activity. mdpi.com

An MD simulation of the this compound-protein complex would involve:

Placing the docked complex in a simulated physiological environment (water, ions).

Running a simulation for a sufficient time (e.g., nanoseconds) to observe the dynamic behavior of the system.

Analyzing the trajectory to assess the stability of the complex, often by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over time suggests a stable binding mode.

Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the MD trajectory to calculate the binding free energy, which provides a more accurate estimation of the binding affinity than docking scores alone. acs.org

Pharmacophore Modeling and Virtual Screening for Novel Ligands

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Based on the key interactions identified from molecular docking of this compound, a pharmacophore model could be generated. Such a model might include features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions.

This pharmacophore model can then be used as a 3D query to search large chemical databases for other molecules that possess the same essential features, a process known as virtual screening. nih.govnih.gov This approach is highly effective for identifying novel scaffolds that could also bind to the target of interest. For example, pharmacophore models have been developed for aryl amidino isoxazoline (B3343090) derivatives to design potential FXa inhibitors. researchgate.net

A hypothetical pharmacophore model for a target of this compound could include:

A hydrogen bond acceptor feature corresponding to the acetamide carbonyl oxygen.

A hydrogen bond donor feature corresponding to the acetamide NH group.

A hydrophobic feature representing the dimethylisoxazole core.

De Novo Drug Design Strategies Based on the Isoxazole Scaffold

De novo drug design involves the computational generation of novel molecular structures with desired properties. The this compound scaffold can serve as a starting point for these strategies. By keeping the core isoxazole moiety, which is known to be a valuable pharmacophore, computational algorithms can be used to "grow" new functional groups or linkers from the acetamide part of the molecule to explore unoccupied pockets in the target's active site. nih.gov This can lead to the design of novel compounds with potentially improved affinity and selectivity.

Advanced QSAR and Machine Learning Approaches for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to isoxazole derivatives to understand the structural requirements for their activity. mdpi.comresearchgate.net These models generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. mdpi.com

More recently, machine learning algorithms are being used to develop more complex and predictive QSAR models. These models can handle large and diverse datasets and can often achieve higher predictive accuracy than traditional QSAR methods.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Design

In silico ADME prediction is a critical component of modern drug discovery, as it helps to identify potential liabilities of a compound early in the research process. researchgate.netekb.eg Various computational models can be used to predict the ADME properties of this compound.

A typical in silico ADME profile for a research compound is presented in the table below, with hypothetical predicted values for this compound.

ADME Property Predicted Value/Classification Significance in Drug Design
Absorption
Human Intestinal AbsorptionHighIndicates good potential for oral bioavailability.
Caco-2 PermeabilityModerateSuggests the ability to cross the intestinal barrier.
Distribution
Blood-Brain Barrier (BBB) PenetrationLowMay be desirable to avoid central nervous system side effects.
Plasma Protein BindingModerateInfluences the free concentration of the drug available to act on the target.
Metabolism
Cytochrome P450 InhibitionLikely inhibitor of CYP2C9Potential for drug-drug interactions.
Excretion
Total ClearanceLow to ModerateSuggests a reasonable half-life in the body.
Toxicity
AMES MutagenicityNon-mutagenicIndicates a lower risk of carcinogenicity.

These predictions, often based on the analysis of a compound's structural features, help in prioritizing compounds for further experimental testing and in designing molecules with more favorable drug-like properties. nih.govfrontiersin.org

Preclinical Pharmacokinetics and Metabolism Research of 2 3,5 Dimethylisoxazol 4 Yl Acetamide Non Human

In Vitro Metabolic Stability Assessment (e.g., hepatic microsomes, hepatocytes)

No specific data from in vitro metabolic stability assays for 2-(3,5-Dimethylisoxazol-4-yl)acetamide in hepatic microsomes or hepatocytes from any preclinical species could be located. Such studies are fundamental in early drug discovery to estimate the rate at which a compound is metabolized by the liver, providing an initial indication of its likely in vivo clearance. researchgate.netresearchgate.net The stability of a compound in these systems is typically measured by its half-life (t½) and intrinsic clearance (CLint). nuvisan.com

Identification and Structural Elucidation of Major Metabolites

There is no available information identifying or structurally characterizing any metabolites of this compound. The process of metabolite identification involves incubating the parent compound with in vitro systems like liver microsomes or hepatocytes, followed by analysis using techniques such as liquid chromatography-mass spectrometry (LC-MS) to isolate and identify the chemical structures of metabolic products. researchgate.net

Cytochrome P450 (CYP) Inhibition and Induction Studies in vitro

Specific studies detailing the inhibitory or inductive effects of this compound on cytochrome P450 (CYP) enzymes are not present in the reviewed literature. CYP inhibition and induction assays are critical for predicting the potential for drug-drug interactions. nih.govnih.gov These studies typically assess the compound's ability to inhibit or increase the activity of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). nih.gov

Plasma Protein Binding Characterization in Preclinical Species

No data on the plasma protein binding of this compound in any preclinical species has been published. The extent of plasma protein binding significantly influences a drug's distribution and clearance, as generally only the unbound fraction is pharmacologically active and available for metabolism and excretion. sci-hub.st

In Vivo Pharmacokinetic Profiling in Animal Models

Published in vivo pharmacokinetic data for this compound in any animal models is unavailable. These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a whole organism.

Without in vivo studies, the absorption characteristics and oral bioavailability of this compound remain undetermined. Oral bioavailability is a key parameter that describes the fraction of an orally administered dose that reaches systemic circulation. nih.gov

There is no information regarding the tissue distribution or volume of distribution of this compound in preclinical models. Tissue distribution studies provide insights into where the compound travels in the body and its potential for accumulation in specific organs or tissues. nih.gov

Excretion Pathways (Renal, Biliary, Fecal) of this compound

Following a comprehensive review of available scientific literature, no specific preclinical research data detailing the renal, biliary, or fecal excretion pathways for the compound this compound in non-human subjects could be identified.

Studies detailing the proportion of the compound or its metabolites eliminated through urine, bile, or feces, and the rates of these excretion processes in animal models, are not available in the public domain. Consequently, a data table summarizing these findings cannot be provided at this time.

Analytical Methodologies for Research and Characterization of 2 3,5 Dimethylisoxazol 4 Yl Acetamide

Advanced Chromatographic Techniques (HPLC, GC-MS, LC-MS/MS) for Quantification in Research Matrices

Chromatographic methods are fundamental to the separation and quantification of 2-(3,5-Dimethylisoxazol-4-yl)acetamide from complex mixtures encountered in research.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. A typical setup would involve a reverse-phase C18 column. ijper.orgresearchgate.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like ammonium acetate or formic acid, run in either isocratic or gradient mode to achieve optimal separation. sielc.comsielc.com UV detection is commonly employed, with the detection wavelength set to correspond with the compound's absorbance maximum. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it may require derivatization of the this compound molecule to increase its volatility and thermal stability. tcichemicals.com Trimethylsilylating reagents, for instance, can be used to derivatize the amide group. tcichemicals.com The GC separates the derivatized analyte from other volatile components in the sample before it enters the mass spectrometer, which provides mass information for identification and quantification. rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying low concentrations of compounds in complex biological matrices due to its high sensitivity and selectivity. ijper.orgmdpi.com This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. An electrospray ionization (ESI) source is typically used to ionize the analyte as it elutes from the HPLC column. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored, ensuring high specificity and minimizing matrix effects. nih.gov

Table 1: Typical Chromatographic Conditions for Analysis

TechniqueStationary Phase (Column)Mobile Phase/Carrier GasDetection MethodPrimary Application
HPLCReverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Acetonitrile/Water with 0.1% Formic AcidUV-Vis DetectorPurity assessment, quantification in non-biological matrices
GC-MSCapillary column (e.g., Equity-5, 30 m)HeliumMass Spectrometry (Electron Ionization)Analysis of volatile derivatives, impurity identification
LC-MS/MSReverse-Phase C18 or similar (e.g., 50 mm x 2.1 mm, 1.8 µm)Methanol/Ammonium Acetate BufferTandem Mass Spectrometry (ESI source, MRM mode)Trace-level quantification in biological fluids (plasma, urine)

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal structural confirmation of this compound and the identification of its metabolites. Unlike nominal mass instruments, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements (typically with an error of less than 5 ppm). rsc.org

This precision allows for the determination of the elemental formula of the parent compound and its fragments. For this compound (C₈H₁₀N₂O₂), the exact mass can be calculated and compared to the measured mass, providing strong evidence for the compound's identity.

In metabolite identification studies, samples from in vitro (e.g., liver microsomes) or in vivo (e.g., plasma, urine) experiments are analyzed by LC-HRMS. The data is then processed to search for potential biotransformations, such as hydroxylations, demethylations, or conjugations. By comparing the mass spectra and retention times of the parent drug and potential metabolites, a metabolic map can be constructed. The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to these unknown metabolic products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in its pure form. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide detailed information about the molecular framework.

In the ¹H NMR spectrum, distinct signals would be expected for the different types of protons in the molecule. The two methyl groups attached to the isoxazole (B147169) ring would likely appear as sharp singlets, as would the methylene protons of the acetamide (B32628) group. The protons of the amide group might appear as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton. researchgate.net Separate signals would be observed for the methyl carbons, the methylene carbon, the carbonyl carbon of the amide, and the carbons of the isoxazole ring. rsc.orgspectrabase.comchemicalbook.com Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, confirming the complete and unambiguous structure of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypeGroupPredicted ¹H Chemical Shift (ppm, in CDCl₃)Predicted ¹³C Chemical Shift (ppm, in CDCl₃)
ProtonCH₃ (on isoxazole C3)~2.2-2.4-
ProtonCH₃ (on isoxazole C5)~2.3-2.5-
ProtonCH₂ (acetamide)~3.2-3.4-
ProtonNH₂ (amide)~5.5-6.5 (broad)-
CarbonCH₃ (on isoxazole C3)-~10-12
CarbonCH₃ (on isoxazole C5)-~11-13
CarbonCH₂ (acetamide)-~30-35
CarbonC4 (isoxazole)-~112-115
CarbonC3 (isoxazole)-~158-160
CarbonC5 (isoxazole)-~165-168
CarbonC=O (amide)-~170-173
Note: Predicted values are estimates based on typical chemical shifts for similar functional groups and may vary. carlroth.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Research Characterization

Infrared (IR) Spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum displays absorption bands corresponding to the vibrations of specific chemical bonds. nist.gov Key characteristic peaks would include a strong absorption band for the C=O (carbonyl) stretch of the amide group, typically around 1650-1680 cm⁻¹. Other important absorptions would be the N-H stretching vibrations of the primary amide at approximately 3200-3400 cm⁻¹, C-H stretches from the methyl and methylene groups below 3000 cm⁻¹, and vibrations associated with the C=N and C-O bonds within the isoxazole ring. researchgate.netnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The isoxazole ring and the acetamide functional group contain chromophores that absorb light in the UV region. A UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, would show one or more absorbance maxima (λmax). This data is useful for routine quantification using an HPLC-UV system and for monitoring reactions.

Development of Bioanalytical Methods for Preclinical In Vivo Sample Analysis (e.g., plasma, tissues, biofluids)

The quantification of this compound in preclinical samples such as plasma, tissues, and other biofluids is critical for pharmacokinetic and toxicokinetic studies. The development of a robust bioanalytical method, typically using LC-MS/MS, is a multi-step process. mdpi.com

Sample Preparation: This is a crucial step to remove proteins and other endogenous components that can interfere with the analysis (matrix effects). nih.govnih.gov Common techniques include:

Protein Precipitation (PPT): A simple and fast method where a cold organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its partitioning behavior.

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted with a suitable solvent.

Method Validation: Once the chromatographic conditions and sample preparation procedure are optimized, the method must be validated according to regulatory guidelines. This involves assessing the method's linearity, accuracy, precision, selectivity, recovery, and stability in the biological matrix. uab.edu The lower limit of quantification (LLOQ) is established as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. uab.edu

Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound is added to all samples and standards at a constant concentration. The IS helps to correct for variability during sample processing and analysis, improving the accuracy and precision of the results.

Assessment of Purity and Impurity Profiling for Research Grade Materials

Ensuring the purity of research-grade this compound is essential for the validity of experimental results. Impurity profiling involves the identification and quantification of any unwanted chemical substances present in the material.

HPLC with UV detection is the primary method used for purity assessment. researchgate.net A high-resolution chromatographic method is developed to separate the main peak of this compound from all potential impurities, which may include starting materials, reaction byproducts, or degradation products. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

For the identification of unknown impurities, fractions corresponding to the impurity peaks can be collected for analysis by NMR, or more commonly, the HPLC system is coupled to a mass spectrometer (LC-MS). The mass spectral data, particularly from HRMS, can provide the elemental composition and fragmentation patterns of the impurities, facilitating their structural elucidation. Reference standards for known impurities may be synthesized to confirm their identity and for accurate quantification. google.com

Future research into the chemical compound this compound is poised to explore its full therapeutic potential and expand its applications within biomedical science. As a member of the isoxazole class of heterocyclic compounds, it stands on a foundation of known diverse biological activities, offering numerous avenues for future investigation. rsc.orgnih.gov The following sections outline key directions and emerging research opportunities for this specific molecule.

Q & A

Q. What are the recommended synthetic routes for 2-(3,5-Dimethylisoxazol-4-yl)acetamide, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions starting from 3,5-dimethylisoxazole. Key steps include:
  • Step 1 : Alkylation of the isoxazole ring using bromoacetamide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials.
  • Step 3 : Recrystallization from ethanol/water mixtures to achieve >95% purity.
    Monitoring reaction progress using thin-layer chromatography (TLC) and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural confirmation and purity:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., isoxazole ring protons at δ 2.2–2.4 ppm for methyl groups, acetamide carbonyl at δ 170–175 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]⁺ at m/z 183.10 for C₇H₁₀N₂O₂).
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (N-H stretch).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer : In vitro assays are recommended for initial screening:
  • Enzyme Inhibition Assays : Test activity against target enzymes (e.g., kinases or proteases) using fluorometric or colorimetric substrates.
  • Cell Viability Assays : Use MTT or resazurin-based assays in relevant cell lines (e.g., cancer cells for apoptosis studies).
  • Dose-Response Curves : IC₅₀ values should be calculated using nonlinear regression models (e.g., GraphPad Prism). Include positive controls (e.g., staurosporine for apoptosis) and vehicle controls .

Advanced Research Questions

Q. How can structural interactions between this compound and calcium channel subunits be investigated?

  • Methodological Answer : To study its role as a CaVα-β interaction modulator (e.g., IPPQ derivative):
  • X-ray Crystallography : Co-crystallize the compound with CaVβ2a subunits to identify binding residues (e.g., AID helix interactions).
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) using immobilized CaVβ proteins.
  • Mutagenesis Studies : Replace key residues (e.g., Trp391, Leu395) in CaVα to assess binding disruption via electrophysiology (patch-clamp) .

Q. How can contradictions in reported bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) require systematic validation:
  • Orthogonal Assays : Confirm activity using unrelated methods (e.g., SPR vs. fluorescence polarization).
  • Meta-Analysis : Compare experimental conditions (e.g., buffer pH, ionic strength) from conflicting studies.
  • Structural Analog Testing : Evaluate if minor substituent changes (e.g., methyl vs. ethyl groups) alter activity .

Q. What strategies optimize the compound’s stability during storage and experimental use?

  • Methodological Answer : Stability depends on environmental factors:
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>150°C suggests thermal stability).
  • Light Sensitivity Tests : Store aliquots in amber vials under argon if UV-Vis spectra show degradation after light exposure.
  • Lyophilization : For long-term storage, lyophilize the compound and store at -20°C with desiccants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.